![molecular formula C13H17NO3 B1600614 Methyl 4-(tert-butylcarbamoyl)benzoate CAS No. 67852-98-6](/img/structure/B1600614.png)
Methyl 4-(tert-butylcarbamoyl)benzoate
Overview
Description
“Methyl 4-(tert-butylcarbamoyl)benzoate” is a chemical compound with the CAS Number: 67852-98-6 . It has a molecular weight of 235.28 and its IUPAC name is methyl 4-[(tert-butylamino)carbonyl]benzoate . It is a solid at room temperature .
Synthesis Analysis
The synthesis of “this compound” involves a Ritter reaction . The reaction involves Methyl 4-cyanobenzoate, acetic acid, and tert-butyl acetate . The reaction generates flammable isobutylene gas, and the use of acetic acid as a solvent minimizes the amount of isobutylene gas generated .Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C13H17NO3/c1-13(2,3)14-11(15)9-5-7-10(8-6-9)12(16)17-4/h5-8H,1-4H3,(H,14,15) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It is slightly soluble in water but miscible with organic solvents .Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 4-(tert-butylcarbamoyl)benzoate has been utilized in the Ritter reaction, a chemical reaction used for the synthesis of t-Butyl amides. This method is notable for its efficiency and scalability (Milne & Baum, 2014).
It plays a role in the intramolecular dissociative electron transfer rates in donor−spacer−acceptor systems. This research highlights the importance of this compound in studying the voltammetric reduction of phenyl-substituted benzoates (Antonello & Maran, 1998).
This compound is involved in the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines, where its regiocontrol is directed by fluorine (Thornton & Jarman, 1990).
Biological and Environmental Studies
- The compound has been studied for its potential as an anti-juvenile hormone agent. Research indicates that derivatives of this compound, such as ethyl 4-(2-benzylhexyloxy)benzoate, exhibit activity that induces precocious metamorphosis in Bombyx mori, a sign of juvenile hormone deficiency (Kuwano et al., 2008).
Applications in Materials Science
- The compound has been involved in the synthesis of materials like methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate (MCzCTB), a monomer used for electropolymerization on glassy carbon electrodes. This synthesis is significant for potential applications in supercapacitors and biosensors (Ates et al., 2015).
Safety and Hazards
“Methyl 4-(tert-butylcarbamoyl)benzoate” has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .
Mechanism of Action
Target of Action
Methyl 4-(tert-butylcarbamoyl)benzoate is a tert-butyl carbamate
Mode of Action
It is known that carbamates, in general, can inhibit enzymes such as acetylcholinesterase . They can also react with amides to form N-substituted amides , which are used in pharmaceuticals and pesticides.
Biochemical Pathways
Given its ability to form n-substituted amides , it may influence various biochemical pathways associated with these compounds.
Pharmacokinetics
As a general rule, the pharmacokinetic properties of a compound are influenced by factors such as its molecular weight, solubility, and chemical structure .
Result of Action
It has been shown to possess antioxidant properties and is able to scavenge radicals generated by the oxidation of sulfuric acid or sodium bisulfite .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other substances in the environment . .
properties
IUPAC Name |
methyl 4-(tert-butylcarbamoyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)14-11(15)9-5-7-10(8-6-9)12(16)17-4/h5-8H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASLEASMBRLHMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436675 | |
Record name | Methyl 4-(tert-butylcarbamoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67852-98-6 | |
Record name | Methyl 4-(tert-butylcarbamoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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